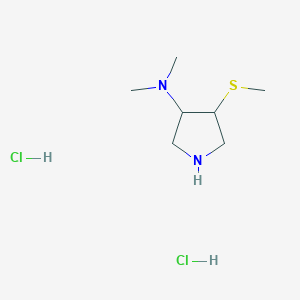
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2S and its molecular weight is 233.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N,N-Dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride, also known by its CAS number 103831-11-4, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H16N2S |
| Molecular Weight | 159.06 g/mol |
| CAS Number | 103831-11-4 |
| InChI Key | NJPNCMOUEXEGBL-UHFFFAOYSA-N |
| Melting Point | Not available |
| Solubility | High GI absorption |
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that compounds similar to N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine may possess antitumor properties. For instance, derivatives have shown efficacy in inhibiting various protein kinases associated with cancer progression .
- Neuroprotective Effects : The compound’s structure suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Some studies have highlighted similar compounds with the ability to cross the blood-brain barrier effectively .
- Anti-inflammatory Properties : There is evidence supporting the anti-inflammatory effects of related pyrrolidine derivatives, which could be relevant for conditions such as arthritis and other inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Protein Kinases : In vitro studies have shown that certain derivatives can inhibit key protein kinases involved in cell signaling pathways related to cancer and inflammation .
- Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells, suggesting a potential mechanism for their antitumor activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitumor Activity Study :
- Neuroprotection Study :
- Anti-inflammatory Activity Study :
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Drug Development : The compound has been investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in targeting diseases related to cell cycle dysregulation.
- Case Study : Research has shown that similar compounds with pyrrolidine cores exhibit significant inhibition of kinases involved in cancer pathways. For instance, modifications on the pyrrolidine structure have led to the discovery of potent inhibitors of Monopolar Spindle 1 (MPS1), a kinase crucial for mitosis regulation .
Biochemical Applications
Buffering Agent : N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine dihydrochloride serves as an organic buffer in biological and biochemical applications. Its buffering capacity is vital for maintaining pH stability in various assays.
- Application Example : In cell culture experiments, maintaining optimal pH levels is critical for cell viability and function. This compound can be utilized effectively in buffer solutions to support cellular processes.
Analytical Chemistry
Reagent in Synthesis : The compound is employed as a reagent in organic synthesis, particularly in the formation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds.
| Reaction Type | Description |
|---|---|
| Alkylation | Acts as an alkylating agent to introduce methyl groups into target molecules. |
| Coupling Reactions | Used in coupling reactions to form amine derivatives with enhanced properties. |
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in research and industry:
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2S.2ClH/c1-9(2)6-4-8-5-7(6)10-3;;/h6-8H,4-5H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDDQAXCUZEAFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNCC1SC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













